

Aspyrone: Structural Elucidation and Stereochemical Architecture

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Compound of Interest

Compound Name:	Aspyrone
CAS No.:	84276-21-1
Cat. No.:	B1208259

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Executive Summary

Aspyrone (C₉H₁₂O₄) is a pentaketide fungal metabolite predominantly isolated from *Aspergillus melleus* and *Aspergillus ochraceus*.^{[1][2]} It belongs to the class of

-pyrones (specifically 5,6-dihydro-2H-pyran-2-ones) and is distinguished by a highly oxygenated scaffold featuring a reactive epoxypropyl side chain.

Its structural significance lies in its specific absolute stereochemistry, which dictates its antibiotic and nematocidal activity.^[1] This guide dissects the molecular connectivity, spectroscopic signature, and the definitive total synthesis workflows that established its chiral configuration.

Chemical Structure & Connectivity^[3]

Aspyrone is characterized by a 5,6-dihydro-2H-pyran-2-one core substituted at the C-3, C-5, and C-6 positions.

- IUPAC Name: (5S,6R)-5-hydroxy-6-methyl-3-((2S,3S)-3-methyloxiran-2-yl)-5,6-dihydro-2H-pyran-2-one.^[1]

- Molecular Formula: $C_9H_{12}O_4$ [\[1\]](#)
- Molecular Weight: 184.19 g/mol

Structural Features:

- -Unsaturated Lactone: The core ring contains a double bond between C-3 and C-4, conjugated with the carbonyl at C-2.
- Chiral Dihydropyranone Ring: The C-5 and C-6 positions are saturated and stereogenic. C-5 bears a hydroxyl group, and C-6 bears a methyl group.
- Epoxide Side Chain: A 1,2-epoxypropyl group is attached at C-3. This epoxide is trans-disubstituted.

Spectroscopic Signature (Reference Data)

The following data summarizes the key spectral characteristics used for identification.

Technique	Key Signals / Characteristics	Structural Assignment
IR ()	3420 cm ⁻¹	Free Hydroxyl (-OH)
1748, 1666 cm ⁻¹	-unsaturated -lactone (C=O, C=C)	
¹ H NMR	~6.9-7.0 (d)	Olefinic proton at C-4 (conjugated)
~4.5-4.7 (m)	Oxymethine protons (H-5, H-6)	
~3.5-3.8 (m)	Epoxide protons (side chain)	
~1.3-1.4 (d)	Methyl groups (C-6 Me and Side chain Me)	
¹³ C NMR	~162-169	Carbonyl (C-2) and C-O carbons
~55-60	Epoxide carbons	

Stereochemistry: The Core Analysis

The biological potency of **Aspyrone** is strictly linked to its absolute configuration. Early isolation studies established the relative stereochemistry via coupling constants (

values) and NOE (Nuclear Overhauser Effect) experiments, while the absolute configuration was confirmed through X-ray crystallography and enantioselective total synthesis.

Absolute Configuration Assignments

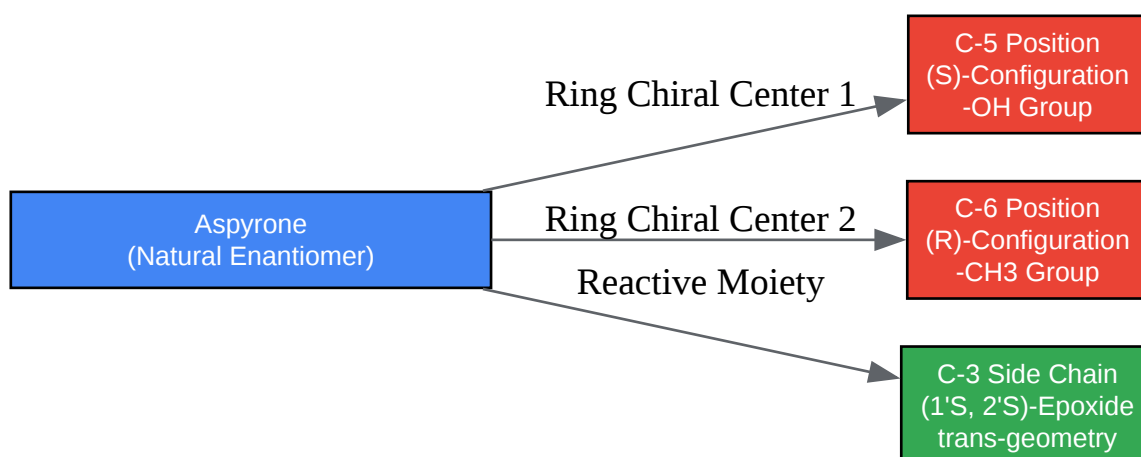
Aspyrone possesses four contiguous chiral centers (two on the ring, two on the side chain).[2]

- Ring Stereocenters:

- C-5:(S) – Hydroxyl group.[1]
- C-6:(R) – Methyl group.
- Relationship: The H-5 and H-6 protons exhibit a coupling constant indicative of a trans-diaxial-like or specific pseudo-equatorial arrangement depending on the ring pucker, but the substituents are generally considered trans relative to the ring plane in the lowest energy conformer.
- Side Chain Stereocenters (Epoxide):
 - C-1' (attached to Ring C-3):(S)
 - C-2' (terminal methyl):(S)
 - Geometry: The epoxide is trans.[2]

Stereochemical Notation:(5S, 6R, 1'S, 2'S)

Diagram: Stereochemical Map of **Aspyrone**



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Caption: Stereochemical assignment of the four chiral centers in naturally occurring (-)-**Aspyrone**.

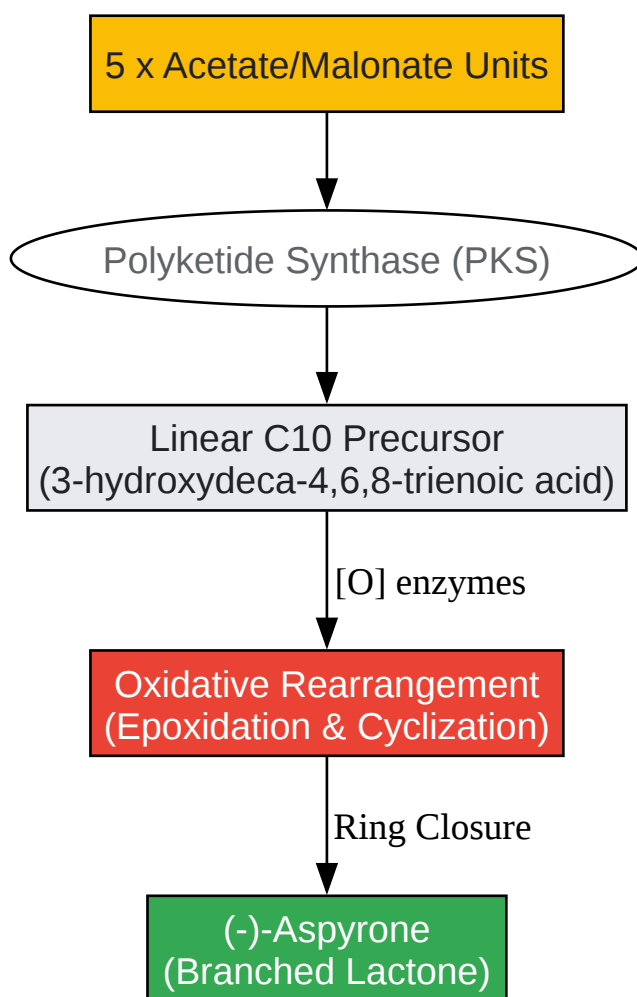
Biosynthetic Pathway

Aspyrone is a pentaketide, derived from the condensation of five acetate/malonate units. The pathway is distinct because it involves a significant oxidative rearrangement of a linear precursor to form the branched lactone structure.

Mechanism of Formation

- **Polyketide Assembly:** A linear C₁₀ polyketide chain is assembled by a Polyketide Synthase (PKS).
- **Reduction & Dehydration:** The chain undergoes specific reduction steps to retain oxygenation at specific carbons.
- **Oxidative Rearrangement:** The key step involves the oxidation of a linear intermediate (likely a hydroxy-acid) followed by ring closure. Isotopic labeling studies (C, O) have confirmed that the oxygen atoms in the lactone and epoxide originate from the acetate precursors and molecular oxygen introduced during rearrangement.

Diagram: Proposed Biosynthesis



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Caption: Simplified pentaketide pathway transforming linear precursors into the cyclic **Aspyrone** scaffold.

Total Synthesis & Validation

The total synthesis of **Aspyrone** is the gold standard for validating its absolute stereochemistry. A notable approach involves the chiral pool strategy or asymmetric epoxidation.

Key Synthetic Protocol (Validation of Stereochemistry)

Reference: Kimura et al., *Biosci.[3] Biotechnol. Biochem.*, 1996.[3]

Objective: Synthesize (-)-**Aspyrone** to confirm the (5S, 6R, 1'S, 2'S) assignment.

Methodology:

- Starting Material: Carbohydrate precursors (e.g., D-glucose or L-rhamnose derivatives) providing the defined chirality for the C-5/C-6 segment.
- Lactone Formation: Construction of the

-unsaturated lactone ring via Wittig or Horner-Wadsworth-Emmons olefination.
- Side Chain Introduction: The epoxide side chain is often introduced via a diastereoselective reaction.
 - Critical Step: Tandem Nucleophilic Addition. A specific enolate of the lactone attacks a chiral aldehyde (e.g., 2-tosyloxy-propanal). The subsequent displacement of the tosyl group closes the epoxide ring.
 - Stereocontrol: The choice of the chiral aldehyde dictates the (1'S, 2'S) configuration of the epoxide.

Self-Validating Check: The synthetic product is compared to the natural isolate using:

- Optical Rotation (): Synthetic (-)-**Aspyrone** must match the sign and magnitude of the natural product.
- NMR Identity: ¹H and ¹³C NMR spectra must be superimposable.

References

- Biosynthesis of **Aspyrone** and Asperlactone. Journal of the Chemical Society, Chemical Communications. (1985). Establishes the pentaketide origin and rearrangement pathway.[4]
[5]
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- Aspinolides and Aspinonene/**Aspyrone** Co-metabolites, New Pentaketides Produced by *Aspergillus ochraceus*. Liebigs Annalen. (1997).[5][6][7][8] Discusses related metabolites and

structural analogs.

- Synthesis of Chiral **Aspyrone**. Agricultural and Biological Chemistry. (1980s/1990s). Describes the total synthesis confirming absolute stereochemistry.

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